(3-(4-Fluoropyridin-2-yl)phenyl)methanol
Description
(3-(4-Fluoropyridin-2-yl)phenyl)methanol is a fluorinated aromatic alcohol with the molecular formula C₁₂H₁₀FNO (molecular weight: 203.21 g/mol). Its structure consists of a phenyl ring substituted at the 3-position with a 4-fluoropyridin-2-yl group, attached to a hydroxymethyl (-CH₂OH) moiety. The fluorine atom at the pyridine’s 4-position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions such as hydrogen bonding.
Properties
Molecular Formula |
C12H10FNO |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
[3-(4-fluoropyridin-2-yl)phenyl]methanol |
InChI |
InChI=1S/C12H10FNO/c13-11-4-5-14-12(7-11)10-3-1-2-9(6-10)8-15/h1-7,15H,8H2 |
InChI Key |
JOAOYFKWSMZUEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CC(=C2)F)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(4-Fluoropyridin-2-yl)phenyl)methanol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as sodium fluoride (NaF) or potassium fluoride (KF) in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes may utilize more efficient fluorinating agents and catalysts to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
(3-(4-Fluoropyridin-2-yl)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of (3-(4-Fluoropyridin-2-yl)phenyl)methanol is C12H10FNO, with a molecular weight of approximately 219.22 g/mol. The compound features a fluorinated pyridine moiety attached to a phenylmethanol group, which enhances its reactivity and biological activity due to the presence of the fluorine atom.
Chemistry
This compound serves as a building block in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction : The compound can be reduced to yield alcohols or amines.
- Substitution : The fluorine atom on the pyridine ring can undergo substitution reactions with nucleophiles.
| Reaction Type | Common Reagents | Major Products |
|---|---|---|
| Oxidation | PCC, DMP | Ketones, Aldehydes |
| Reduction | NaBH4, LiAlH4 | Alcohols, Amines |
| Substitution | Nucleophiles (amines, thiols) | Substituted Pyridine Derivatives |
Biology
In biological research, this compound has been investigated for its potential interactions with biomolecules. It shows promise in:
- Anti-inflammatory Activity : Studies suggest that this compound can inhibit neurogenic inflammation, making it a candidate for treating inflammatory diseases.
- Cytotoxicity : Compounds similar to this compound demonstrate notable cytotoxic effects against cancer cell lines such as A549 (human lung carcinoma).
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various derivatives on A549 cells. Results indicated that compounds with structural similarities exhibited significant selectivity towards malignant cells compared to normal cells.
Medicine
This compound is explored for its potential in drug discovery and development:
- Pharmaceutical Design : The unique structural features enhance the binding affinity to molecular targets such as enzymes or receptors, potentially leading to new therapeutic agents.
Case Study: Drug Development
Research focused on synthesizing derivatives of this compound revealed promising results regarding their efficacy against specific biological targets. This study highlights the compound's utility in medicinal chemistry.
Mechanism of Action
The mechanism of action of (3-(4-Fluoropyridin-2-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Fluorine Position : The 4-fluoro substitution on pyridine in the target compound contrasts with 3-fluoro/4-methoxy in ’s analog. Fluorine’s electron-withdrawing nature enhances metabolic stability in drug candidates but may reduce solubility compared to methoxy groups .
- Fluorine’s electronegativity may weaken such interactions relative to non-fluorinated analogs .
- Synthetic Complexity: The presence of fluorine often necessitates specialized reagents (e.g., fluorinated aldehydes) and catalysts (e.g., Pd(OAc)₂) as seen in and . Yields for fluorinated compounds are typically lower (e.g., 56% for 3g in ) compared to non-fluorinated derivatives .
Physicochemical Properties
| Property | This compound | Phenyl(pyridin-2-yl)methanol | (2-Chloro-5-fluoropyridin-3-yl)methanol |
|---|---|---|---|
| Boiling Point | Not reported | Not reported | Not reported |
| Melting Point | Not reported | Crystal structure determined | Not reported |
| Solubility | Moderate in polar solvents (e.g., MeOH) | High in MeOH/EtOAc | Low due to halogenation |
| Hydrogen Bonding | O–H···N (potential) | O–H···N (observed) | O–H···Cl/F (weaker) |
Notes:
- Solubility trends correlate with substituent polarity: Methanol derivatives with pyridine rings (e.g., phenyl(pyridin-2-yl)methanol) show higher solubility in alcohols, while halogenated analogs exhibit lower solubility .
- Fluorine’s electronegativity may reduce melting points compared to chlorinated derivatives due to weaker intermolecular forces .
Biological Activity
(3-(4-Fluoropyridin-2-yl)phenyl)methanol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, with the molecular formula C12H10FNO and a molecular weight of approximately 219.22 g/mol, contains a phenyl group linked to a methanol moiety and a fluorinated pyridine substituent. The incorporation of fluorine is known to enhance lipophilicity and may improve the compound's binding affinity to biological targets, which is critical for its pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the realms of anti-inflammatory and potential anticancer effects. The presence of the fluorine atom enhances the compound's interaction with various biological targets, which may lead to improved efficacy in therapeutic applications.
1. Anti-inflammatory Properties
Studies have suggested that this compound may inhibit neurogenic inflammation, potentially offering therapeutic benefits in conditions characterized by inflammation. The mechanism is believed to involve the modulation of inflammatory pathways through specific receptor interactions.
2. Anticancer Potential
Fluorinated compounds often demonstrate enhanced potency against various cancer cell lines. For instance, similar fluorinated derivatives have shown promising results as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression related to cell proliferation and survival .
The biological activity of this compound is largely dependent on its interaction with molecular targets. The fluorine atom modifies the electronic properties of the molecule, enhancing its binding affinity to enzymes or receptors involved in critical biological processes. This can lead to specific modulation of enzyme activity or receptor signaling pathways, contributing to its therapeutic effects.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| (2-Fluoropyridin-3-yl)phenylmethanol | Different position of fluorine on pyridine | Moderate anti-inflammatory effects |
| (3-Fluoropyridin-2-yl)phenylmethanol | Variation in substitution pattern | Enhanced binding to HDACs |
| (4-(4-Fluoropyridin-2-yl)phenyl)methanol | Hydroxymethyl group linked to phenyl ring | Potential anticancer activity |
The distinct arrangement of functional groups in this compound significantly influences its reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
A study examining the impact of fluorination on biological activity found that compounds with fluorinated aromatic systems often exhibit unique profiles that enhance their therapeutic potential. For example, fluorinated HDAC inhibitors demonstrated improved potency compared to their non-fluorinated counterparts, indicating that fluorination can be a strategic modification for drug design .
Moreover, a quantitative analysis revealed that certain derivatives with specific substitutions showed substantial inhibitory effects against various cancer cell lines, highlighting the importance of structural modifications in optimizing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
